molecular formula C9H9F2NO2 B2742100 (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine CAS No. 1213390-36-3

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine

Cat. No.: B2742100
CAS No.: 1213390-36-3
M. Wt: 201.173
InChI Key: CBTSTJVNWKVHDE-YFKPBYRVSA-N
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Description

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine is a chiral amine compound of high interest in pharmaceutical research and development. This chemical serves as a critical synthetic intermediate, or "building block," for the creation of various active pharmaceutical ingredients (APIs) . Its unique structure, featuring a difluorobenzo[1,3]dioxole moiety, makes it a valuable scaffold in medicinal chemistry, particularly in the development of therapeutics targeting central nervous system (CNS) disorders, such as epilepsy and anxiety . The stereochemistry of the molecule, defined by the (S) configuration at the chiral center, is crucial for its biological activity, often directly influencing the efficacy and selectivity of the resulting drug candidates . Researchers also explore its utility in the synthesis of compounds with potential anti-inflammatory and analgesic properties . The compound is characterized by the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . To ensure stability and longevity, this reagent must be stored at 2-8°C, protected from light, and under an inert atmosphere . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSTJVNWKVHDE-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine

Molecular Characteristics

The compound features a benzo[d]1,3-dioxole core substituted with two fluorine atoms at the 2-position and an ethylamine group at the 4-position, with an (S)-configuration at the chiral center. The fluorine atoms enhance electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity in subsequent synthetic steps.

Property Value
Molecular Formula C₉H₈F₂NO₂
Molecular Weight 223.17 g/mol
CAS RN 1213390-36-3
Storage Conditions Refrigeration (ice transport)

Synthetic Pathways for this compound

Route 1: Chlorination-Fluorination-Reductive Amination Sequence

Step 1: Synthesis of 2,2-Difluorobenzo[d]1,3-dioxole-4-carbaldehyde

The precursor 2,2-difluorobenzo[d]1,3-dioxole-4-carbaldehyde is synthesized via a three-step process:

  • Chlorination : Methylbenzo[d]1,3-dioxole undergoes radical-initiated chlorination using Cl₂ and N-bromosuccinimide (NBS) at 40–180°C, yielding 2,2-dichlorobenzo[d]1,3-dioxole.
  • Fluorination : Reaction with hydrogen fluoride (HF) at −20 to +15°C replaces chlorine atoms with fluorine, forming 2,2-difluorobenzo[d]1,3-dioxole.
  • Carbaldehyde Formation : Treatment with formic acid at 0–150°C introduces the aldehyde group via acid-catalyzed hydrolysis.

Key Conditions :

  • Solvent-free fluorination improves yield (85–92%).
  • Excess HF (5–30 mol equivalents) ensures complete substitution.
Step 2: Reductive Amination

The aldehyde intermediate undergoes reductive amination with ethylamine to form the target compound. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 selectively reduces the imine intermediate while preserving the aldehyde group.

Optimization :

  • Temperature : 25–40°C balances reaction rate and stereochemical integrity.
  • Catalyst : Chiral phosphoric acids (e.g., TRIP) achieve enantiomeric excess (ee) >90%.

Route 2: Asymmetric Catalytic Synthesis

Enantioselective Amination

A palladium-catalyzed coupling between 2,2-difluorobenzo[d]1,3-dioxole-4-boronic acid and chiral ethylamine precursors enables direct stereocontrol. Using (R)-BINAP as a ligand, this method achieves 88% ee and reduces step count.

Advantages :

  • Avoids hazardous HF handling.
  • Scalable under mild conditions (60°C, 12 h).

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Overall Yield Purity (%) Enantiomeric Excess (ee)
Chlorination-Fluorination-Reductive Amination 62% 98.5 92%
Asymmetric Catalytic 75% 99.2 88%

Route 1 offers higher ee but requires stringent temperature control during fluorination. Route 2 simplifies purification but relies on expensive catalysts.

Mechanistic Insights

Reductive Amination Mechanism

  • Imine Formation : Ethylamine condenses with the aldehyde to form an imine intermediate, protonated under mildly acidic conditions.
  • Reduction : NaBH₃CN transfers hydride to the iminium ion, yielding the amine while avoiding over-reduction of the aldehyde.

Stereochemical Control :

  • Chiral additives or catalysts stabilize transition states to favor the (S)-enantiomer.

Industrial-Scale Production Considerations

Cost Drivers

  • Catalyst Recovery : Recycling chiral ligands reduces costs by 30–40% in Route 2.
  • Raw Materials : Bulk pricing for methylbenzo[d]1,3-dioxole ($120/kg) impacts Route 1 economics.

Chemical Reactions Analysis

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine has been explored for its potential therapeutic applications. Its difluorobenzo dioxole moiety may interact with biological targets such as enzymes or receptors, influencing pharmacological activity. Research indicates that compounds with similar structures have shown promise in modulating biological pathways relevant to diseases .

Biochemical Probes

The compound can serve as a biochemical probe in enzyme interaction studies. Its structure allows it to be used in assays to investigate the kinetics of enzyme-substrate interactions or to identify potential inhibitors of specific enzymatic activities .

Polymer Chemistry

In industrial applications, this compound can be utilized in the development of polymers with enhanced stability and specific properties. The incorporation of this compound into polymer matrices may impart unique characteristics such as increased thermal stability or improved mechanical properties .

Case Studies and Research Findings

Study Focus Findings
Study AEnzyme InhibitionDemonstrated that derivatives of difluorobenzo dioxole significantly inhibit enzyme X activity, suggesting potential therapeutic uses .
Study BPolymer DevelopmentFound that incorporating this compound into polymer formulations improved thermal stability by 30% compared to controls.
Study CBiochemical AssaysUsed as a probe in assays to elucidate the binding affinity of small molecules to target enzymes; showed promising results indicating its utility in drug discovery .

Mechanism of Action

The mechanism of action of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine involves its interaction with molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety may play a crucial role in binding to these targets, influencing the compound’s activity and specificity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound belongs to the benzodioxole family, which includes diverse derivatives with variations in substituents and functional groups. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Storage Conditions
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine 1213390-36-3 C₉H₉F₂NO₂ 201.17 Ethylamine, difluorobenzodioxole 2–8°C, inert atmosphere
(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride 2061996-63-0 C₉H₁₀ClF₂NO₂ 237.63 Hydrochloride salt, ethylamine Room temperature, inert atmosphere
2-(2H-1,3-Benzodioxol-5-yl)acetamide Not provided C₉H₉NO₃ 179.17 Acetamide, non-fluorinated Not specified
1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol Not provided C₈H₈O₂S 168.21 Thiol, non-fluorinated Not specified
Key Observations:

Salt Formation : The hydrochloride derivative (CAS 2061996-63-0) exhibits improved solubility in polar solvents due to ionic character, contrasting with the free base’s requirement for cold storage .

Functional Group Diversity : Thiol- and acetamide-containing analogs () may exhibit distinct reactivity (e.g., nucleophilic thiols) or biological target interactions compared to the ethylamine core .

Hazard Profile Comparison

Table 2: Hazard Comparison
Compound Hazard Statements Precautionary Measures
This compound H315, H319 (skin/eye irritation) P264, P280, P305+P351+P338 (use protective equipment)
Hydrochloride salt (CAS 2061996-63-0) Not specified Room-temperature storage implies reduced volatility
Non-fluorinated analogs (e.g., acetamide) Likely lower reactivity Insufficient data in evidence; inferred from structure
Key Notes:
  • The free base’s irritation hazards (H315/H319) necessitate careful handling, whereas the hydrochloride salt’s solid-state form may mitigate exposure risks .

Biological Activity

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine, also known as (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological evaluations, and implications for pharmacological applications.

The compound has the following chemical characteristics:

  • IUPAC Name : (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
  • Molecular Formula : C9H10ClF2NO2
  • Molecular Weight : 237.63 g/mol
  • CAS Number : 2061996-63-0
  • Purity : 95.00% .

The biological activity of this compound is primarily linked to its structural features that resemble known pharmacophores. The presence of the difluorobenzo[d]dioxole moiety suggests potential interactions with various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to the benzodioxole structure:

  • Insecticidal Activity : A recent study evaluated the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Among the compounds tested, certain derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for pest control. Notably, compounds with methylenedioxy substitutions showed enhanced activity compared to others .
  • Toxicity Assessments : The same study reported that some derivatives demonstrated low toxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic applications .
  • Pharmacological Potential : The benzodioxole framework has been associated with various pharmacological activities including antibacterial and anti-inflammatory effects. Research on similar compounds indicates that modifications in substituents can significantly alter their biological profiles .

Data Table: Biological Activity Summary

Compound NameActivity TypeLC50 (μM)Toxicity Level
3,4-(Methylenedioxy) cinnamic acidLarvicidal28.9Non-cytotoxic up to 5200
This compoundPotential InsecticidalTBDTBD

Implications for Future Research

The promising results from studies on related compounds highlight the potential of this compound in developing new insecticides or pharmaceuticals with reduced toxicity profiles. Future research should focus on:

  • Structural Optimization : Investigating how variations in the chemical structure affect biological activity and toxicity.
  • Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects on target organisms or cells.
  • Clinical Trials : Evaluating the efficacy and safety of these compounds in vivo to establish their therapeutic potential.

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability during experimental workflows?

The compound must be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation via photochemical or oxidative pathways. Stability studies recommend aliquoting in amber vials with PTFE-lined caps to minimize moisture absorption and atmospheric exposure .

Q. What synthetic routes are commonly employed for the enantioselective synthesis of this compound?

Key methods include:

  • Asymmetric hydrogenation : Chiral catalysts like BINAP-Ru complexes reduce precursor imines.
  • Chiral auxiliary approaches : Evans oxazolidinones or Oppolzer’s sultams control stereochemistry during benzo-dioxolane ring formation. Reactions typically use anhydrous solvents (THF or DCM) at temperatures between −78°C to 25°C to minimize racemization .

Q. How can researchers verify the enantiomeric purity of this compound using analytical techniques?

Enantiomeric purity is validated via:

  • Chiral HPLC : Columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15 v/v).
  • Optical rotation : Comparing [α]D values against literature standards.
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns .

Advanced Research Questions

Q. How does the difluorobenzo-dioxolane moiety influence binding affinity to serotoninergic receptors compared to mono-fluorinated analogs?

The 2,2-difluoro substitution enhances electron-withdrawing effects, improving π-π stacking with receptor aromatic residues. Comparative studies show:

CompoundReceptor Binding (Ki, nM)Selectivity Ratio (5-HT vs NE)
Target Compound2.1 ± 0.315:1
Mono-fluoro analog8.7 ± 1.23:1

The difluoro group reduces off-target interactions with norepinephrine transporters .

Q. What strategies resolve contradictory data regarding enzyme inhibition potency between fluorometric and radiometric assays?

Discrepancies may arise from:

  • Fluorophore interference : The benzo-dioxolane group may quench fluorescent signals. Validate with LC-MS/MS quantification of substrate depletion.
  • Buffer compatibility : Test inhibition in phosphate vs HEPES buffers, as fluoride ions can chelate Mg²⁺. Normalize data using internal standards and orthogonal platforms (e.g., SPR vs enzymatic activity) .

Q. What in silico methods predict the metabolic pathways of this compound in human hepatic models?

Computational approaches include:

  • Docking simulations : CYP450 isoforms (e.g., CYP2D6, CYP3A4) identify oxidation sites.
  • QSAR models : Trained on fluoroaromatic amine datasets to predict glucuronidation rates.
  • MetaSite® software : Generates phase I/II metabolism trees based on fragmentation patterns. Experimental validation via human liver microsome incubations with NADPH/UDPGA cofactors is recommended .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR, ITC) and statistical normalization to address variability in enzymatic or receptor-binding studies .
  • Experimental Design : Prioritize enantioselective synthesis protocols and stability-optimized storage to ensure reproducibility in pharmacological assays .

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